molecular formula C5H13NO2S B8692933 Ethanamine, 2-(propylsulfonyl)- CAS No. 771583-65-4

Ethanamine, 2-(propylsulfonyl)-

Cat. No.: B8692933
CAS No.: 771583-65-4
M. Wt: 151.23 g/mol
InChI Key: SLNWTVKJXGFGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanamine, 2-(propylsulfonyl)- is an organic compound with the molecular formula C5H13NO2S It is a sulfonyl derivative of ethanamine, characterized by the presence of a propyl group attached to the sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2-(propylsulfonyl)- typically involves the reaction of ethanamine with propylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

CH3CH2NH2+CH3CH2CH2SO2ClCH3CH2CH2SO2CH2CH2NH2+HCl\text{CH}_3\text{CH}_2\text{NH}_2 + \text{CH}_3\text{CH}_2\text{CH}_2\text{SO}_2\text{Cl} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{SO}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{HCl} CH3​CH2​NH2​+CH3​CH2​CH2​SO2​Cl→CH3​CH2​CH2​SO2​CH2​CH2​NH2​+HCl

Industrial Production Methods

In an industrial setting, the production of Ethanamine, 2-(propylsulfonyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-(propylsulfonyl)- undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Propylsulfonic acid.

    Reduction: Propylsulfide.

    Substitution: Various substituted ethanamines depending on the reagents used.

Scientific Research Applications

Ethanamine, 2-(propylsulfonyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethanamine, 2-(propylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethylamine (CH3CH2NH2): A simpler amine with similar nucleophilic properties.

    Propylamine (CH3CH2CH2NH2): Another primary amine with a longer carbon chain.

    2-(Ethylsulfonyl)ethanamine (C4H11NO2S): A closely related compound with an ethyl group instead of a propyl group.

Uniqueness

Ethanamine, 2-(propylsulfonyl)- is unique due to the presence of both a sulfonyl group and a propyl group, which impart distinct chemical properties. The sulfonyl group enhances its reactivity in oxidation and reduction reactions, while the propyl group influences its solubility and interaction with other molecules.

Properties

CAS No.

771583-65-4

Molecular Formula

C5H13NO2S

Molecular Weight

151.23 g/mol

IUPAC Name

2-propylsulfonylethanamine

InChI

InChI=1S/C5H13NO2S/c1-2-4-9(7,8)5-3-6/h2-6H2,1H3

InChI Key

SLNWTVKJXGFGTE-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)CCN

Origin of Product

United States

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